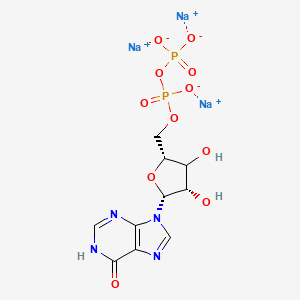

Inosine 5'-diphosphate, TrisodiuM salt

Description

Significance of Inosine (B1671953) 5'-Diphosphate as a Central Nucleotide Metabolite

Inosine 5'-diphosphate is a key intermediate in purine (B94841) metabolism, the pathways responsible for synthesizing and breaking down purine nucleotides like those found in DNA and RNA. wikipedia.orgmusculoskeletalkey.com The journey of purine synthesis culminates in the formation of inosine monophosphate (IMP), the precursor to IDP. wikipedia.org IMP stands at a critical metabolic crossroads, from which the cell synthesizes adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). musculoskeletalkey.com

Consequently, the phosphorylation of IMP to form IDP and subsequently inosine 5'-triphosphate (ITP) places these molecules at the heart of the purine nucleotide pool. IDP serves as a substrate for enzymes involved in both the synthesis and salvage of purines, ensuring the cell can maintain the necessary balance of these essential building blocks for nucleic acid synthesis and cellular energy. musculoskeletalkey.com Its central position highlights its importance in maintaining cellular homeostasis.

Foundational Roles of Inosine 5'-Diphosphate in Cellular Processes

The significance of IDP extends beyond its role as a metabolic intermediate. It is vital to cellular energy metabolism and is involved in various signaling pathways. chemimpex.com While ATP is the primary energy currency, the transfer of phosphate (B84403) groups among different nucleoside diphosphates and triphosphates, a process catalyzed by enzymes like nucleoside-diphosphate kinase (NDPK), ensures that energy is available for a multitude of cellular reactions. wikipedia.orgmdpi.com

Recent research has uncovered a more specific and critical role for IDP in the regulation of gene expression. Notably, IDP interacts with the enzyme Nucleoside Diphosphate (B83284) Kinase NM23-H2. This enzyme is known to bind to a specific DNA structure called a G-quadruplex located in the promoter region of the c-MYC proto-oncogene, a master regulator of cell proliferation and growth. nih.govnih.govfrontiersin.org The binding of NM23-H2 typically unfolds this structure, leading to increased c-MYC transcription. nih.gov Scientific studies have demonstrated that IDP can bind to the guanosine diphosphate-binding pocket of NM23-H2, effectively preventing it from interacting with and unfolding the G-quadruplex. This action stabilizes the repressive DNA structure, silences c-MYC transcription, and can ultimately lead to cell cycle arrest, showcasing IDP's role in intricate cellular control mechanisms. nih.gov

Inosine 5'-Diphosphate as a Crucial Tool in Molecular and Biochemical Research

The specific biochemical interactions of Inosine 5'-diphosphate make its trisodium (B8492382) salt a valuable reagent in the laboratory. Its ability to modulate the activity of specific enzymes allows researchers to probe and understand complex cellular pathways. chemimpex.com

A prime example is its use in studying the c-MYC regulatory pathway. Researchers have utilized IDP as a molecular decoy to specifically inhibit the interaction between the NM23-H2 kinase and the c-MYC promoter. nih.gov By observing the downstream effects of this inhibition, such as decreased c-MYC expression and cell cycle arrest, scientists can delineate the precise mechanisms of this regulatory network. nih.gov This application demonstrates how IDP can be employed to dissect protein-DNA interactions and their functional consequences.

Furthermore, IDP and its derivatives are used in enzymology to study the kinetics and substrate specificity of various kinases and other nucleotide-binding proteins. nih.gov It can also serve as a substrate or precursor in the enzymatic synthesis of other molecules, such as IDP-glucose and IDP-mannose, for research purposes. nih.gov Its utility in biochemical assays and as a supplement in cell culture media to enhance cell viability further cements its role as a versatile tool in life sciences research. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Inosine 5'-diphosphate, Trisodium Salt

| Property | Value |

|---|---|

| Synonyms | IDP, 5'-IDP · 3Na, Inosine-5'-diphosphoric acid trisodium salt chemimpex.com |

| CAS Number | 81012-88-6 chemimpex.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁N₄Na₃O₁₁P₂ chemimpex.com |

| Molecular Weight | 494.13 g/mol chemimpex.combiosynth.com |

| Appearance | White to off-white powder chemimpex.com |

| Solubility | Soluble in water (50 mg/mL) sigmaaldrich.com |

| Storage Temperature | -20°C chemimpex.comsigmaaldrich.com |

Table 2: Key Enzymes Interacting with Inosine Phosphates

| Enzyme | Interaction with Inosine Phosphate | Biochemical Significance |

|---|---|---|

| Nucleoside Diphosphate Kinase (NDPK/NM23-H2) | Binds Inosine 5'-diphosphate (IDP) in its GDP-binding pocket. nih.gov | IDP acts as a modulator, preventing NM23-H2 from unfolding the c-MYC G-quadruplex, thereby downregulating gene transcription. nih.gov |

| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Catalyzes the conversion of Inosine 5'-monophosphate (IMP) to Xanthosine (B1684192) monophosphate (XMP). | This is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov |

| 5'-Nucleotidases | Catalyzes the dephosphorylation of Inosine 5'-monophosphate (IMP) to form inosine. oup.comnih.gov | Plays a role in purine degradation and salvage pathways. musculoskeletalkey.comoup.com |

| Adenylosuccinate Synthetase | Uses Inosine 5'-monophosphate (IMP) as a substrate to initiate the synthesis of adenine (B156593) nucleotides. musculoskeletalkey.com | Represents a key branch point in purine metabolism, directing IMP towards AMP production. musculoskeletalkey.com |

Structure

2D Structure

Properties

Molecular Formula |

C10H11N4Na3O11P2 |

|---|---|

Molecular Weight |

494.13 g/mol |

IUPAC Name |

trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1 |

InChI Key |

CPIQGMJSIPVOOS-BCYSCTGWSA-K |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of Inosine 5 Diphosphate

De Novo Purine (B94841) Nucleotide Biosynthesis and Inosine (B1671953) 5'-Monophosphate as Precursor

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that builds the purine ring from simple precursors. This process culminates in the synthesis of Inosine 5'-monophosphate (IMP), the first fully formed purine nucleotide, which then serves as the branch point for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides.

Initial Steps: From 5-Phosphoribosyl-1-Pyrophosphate to Inosine 5'-Monophosphate

The de novo purine synthesis pathway commences with 5-phosphoribosyl-1-pyrophosphate (PRPP), a key molecule derived from ribose-5-phosphate. Through a series of ten enzymatic reactions, the purine ring is assembled on the ribose sugar. This energy-intensive process utilizes amino acids (glycine, glutamine, and aspartate), one-carbon units (from tetrahydrofolate derivatives), and carbon dioxide as sources for the atoms of the purine ring.

Enzymatic Cascade for Inosine 5'-Monophosphate Synthesis

The conversion of PRPP to IMP is a highly regulated and complex cascade involving multiple enzymes. In humans, some of these enzymatic activities are carried out by multifunctional proteins. For instance, a single protein can catalyze multiple steps in the pathway, which is thought to increase efficiency and allow for coordinated regulation. This series of reactions ultimately yields IMP, the monophosphate precursor to IDP.

| Step | Enzyme | Function |

| 1 | Glutamine PRPP amidotransferase | Committed step, adds an amino group from glutamine to PRPP. |

| 2 | GAR synthetase | Adds glycine (B1666218) to the growing purine precursor. |

| 3 | GAR transformylase | Adds a formyl group from N10-formyl-THF. |

| 4 | FGAM synthetase | Adds a second amino group from glutamine. |

| 5 | AIR synthetase | Cyclization to form the imidazole (B134444) ring. |

| 6 | AIR carboxylase | Adds a carboxyl group. |

| 7 | SAICAR synthetase | Adds aspartate. |

| 8 | Adenylosuccinate lyase | Removes fumarate (B1241708) from the aspartate adduct. |

| 9 | AICAR transformylase | Adds a second formyl group from N10-formyl-THF. |

| 10 | IMP cyclohydrolase | Final cyclization to form the purine ring of IMP. |

Divergent Pathways from Inosine 5'-Monophosphate to Other Purine Nucleotides

IMP stands at a critical metabolic crossroads, from which the synthesis of Adenosine 5'-monophosphate (AMP) and Guanosine 5'-monophosphate (GMP) diverges. nih.gov

The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase adds aspartate to IMP in a GTP-dependent reaction, forming adenylosuccinate. Subsequently, adenylosuccinate lyase removes fumarate, yielding AMP.

The synthesis of GMP from IMP also involves two steps. Initially, IMP dehydrogenase oxidizes IMP to xanthosine (B1684192) 5'-monophosphate (XMP). pnas.org Following this, GMP synthetase catalyzes the amination of XMP, using glutamine as the nitrogen donor, to produce GMP. pnas.org These pathways ensure a balanced supply of adenine (B156593) and guanine (B1146940) nucleotides for various cellular processes.

Inosine 5'-Diphosphate in Purine Salvage Pathways

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides from the breakdown of nucleic acids through the purine salvage pathway. This pathway is less energy-consuming than de novo synthesis. The key enzyme in the salvage of hypoxanthine (B114508) (the base in inosine) is hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine to form IMP. youtube.com Once IMP is formed through this salvage mechanism, it can be subsequently phosphorylated to Inosine 5'-diphosphate. While IDP is not a direct product of the primary salvage reactions, its precursor, IMP, is a central component of this recycling process. youtube.com This pathway is particularly crucial in tissues with limited de novo synthesis capacity, such as the brain. nih.govresearchgate.net

Regulation of Inosine 5'-Diphosphate Pool Homeostasis

The intracellular concentration of purine nucleotides, including IDP, is tightly regulated to meet the cell's metabolic demands while preventing wasteful overproduction. This regulation occurs at multiple levels of the de novo and salvage pathways.

The de novo pathway is primarily regulated by feedback inhibition. The enzyme glutamine PRPP amidotransferase, which catalyzes the committed step, is allosterically inhibited by the end products of the pathway, including AMP and GMP. This ensures that when purine nucleotide levels are high, their synthesis is downregulated.

Furthermore, the divergent pathways from IMP to AMP and GMP are also subject to feedback regulation. AMP inhibits adenylosuccinate synthetase, the first enzyme in its own synthesis from IMP, while GMP inhibits IMP dehydrogenase, the initial enzyme in its synthesis from IMP. nih.gov This reciprocal regulation helps to maintain a balanced ratio of adenine and guanine nucleotides. The levels of IDP are indirectly controlled by the regulation of its precursor, IMP, and the activities of the kinases and phosphatases that act on inosine nucleotides.

Phosphorylation and Dephosphorylation Cycles Involving Inosine 5'-Diphosphate

The conversion between inosine monophosphate, diphosphate (B83284), and triphosphate is a dynamic process mediated by specific enzymes.

Phosphorylation: The phosphorylation of IMP to form IDP is catalyzed by nucleoside monophosphate kinases. While there isn't a highly specific inosine monophosphate kinase, other nucleoside monophosphate kinases, such as guanylate kinase, can exhibit broad substrate specificity and may phosphorylate IMP to IDP, although typically with lower efficiency than their primary substrates. nih.govwikipedia.org

IDP to ITP: Subsequently, IDP can be further phosphorylated to Inosine 5'-triphosphate (ITP) by nucleoside diphosphate kinases (NDPKs). wikipedia.orgscirp.org NDPKs are generally not specific to the base of the nucleotide and catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.orgebi.ac.uk

Nucleoside Diphosphate Kinase-Mediated Phosphorylation of Inosine 5'-Diphosphate

The phosphorylation of IDP to ITP is a crucial step in purine metabolism, facilitated by the enzyme family of Nucleoside Diphosphate Kinases (NDPKs). These enzymes are not highly specific to the type of nucleoside base, allowing them to act on a wide range of nucleoside diphosphates.

NDPKs catalyze the reversible transfer of the terminal (gamma) phosphate group from a nucleoside triphosphate (NTP) donor, most commonly Adenosine 5'-triphosphate (ATP), to a nucleoside diphosphate (NDP) acceptor, such as IDP. This reaction proceeds via a "ping-pong" mechanism, which involves a high-energy phosphohistidine (B1677714) intermediate within the enzyme's active site.

This process allows cells to maintain a balanced pool of various nucleoside triphosphates required for processes like RNA synthesis and signal transduction. The enzyme NM23-H2, a human NDPK, has been shown to bind IDP in its guanosine diphosphate-binding pocket, confirming IDP as a substrate for this class of enzymes. nih.gov

Table 1: Overview of NDPK-Mediated Phosphorylation of IDP

| Component | Description |

| Substrate | Inosine 5'-diphosphate (IDP) |

| Co-substrate/Phosphate Donor | Adenosine 5'-triphosphate (ATP) or other NTPs |

| Enzyme | Nucleoside Diphosphate Kinase (NDPK) (EC 2.7.4.6) |

| Product | Inosine 5'-triphosphate (ITP) |

| By-product | Adenosine 5'-diphosphate (ADP) |

| Mechanism | Ping-Pong Mechanism (involving a phosphohistidine intermediate) |

| Reversibility | The reaction is reversible. |

Inosine 5'-Diphosphate Hydrolysis by Specific Hydrolases

The hydrolysis of IDP is a critical "house-cleaning" or sanitation process within the cell, preventing the accumulation of potentially harmful non-canonical purine nucleotides. nih.gov This function is primarily carried out by a specific class of enzymes known as NUDIX hydrolases.

The human enzyme NUDT16 (also known as Nudix hydrolase 16) has been identified as an efficient (deoxy)inosine diphosphatase. nih.govproteopedia.org It catalyzes the hydrolysis of the phosphoanhydride bond in IDP, using a water molecule to remove the terminal phosphate group. This reaction yields Inosine 5'-monophosphate (IMP) and inorganic phosphate (Pi). nih.govnih.gov

The reaction is: IDP + H₂O → IMP + Pi

This hydrolytic activity is vital for maintaining the integrity of nucleotide pools. The accumulation of IDP and its subsequent phosphorylation to ITP can have deleterious effects, including incorporation into RNA and DNA, leading to genetic instability. nih.govkyushu-u.ac.jp NUDT16's activity is dependent on the presence of a divalent cation, such as Mg²⁺. nih.gov Studies have shown that NUDT16 has a high catalytic efficiency (kcat/Km) for IDP, underscoring its specific role in controlling the levels of this nucleotide. nih.gov While other enzymes like Inosine Triphosphate Pyrophosphatase (ITPA) primarily target ITP, their deficiency can lead to an increase in IDP levels, highlighting an interconnected regulatory network for inosine nucleotides. researchgate.netnih.gov

Table 2: Summary of IDP Hydrolysis by NUDT16

| Component | Description |

| Substrate | Inosine 5'-diphosphate (IDP) |

| Enzyme | NUDT16 (NUDIX Hydrolase 16) |

| Enzyme Class | Hydrolase (EC 3.6.1) |

| Product 1 | Inosine 5'-monophosphate (IMP) |

| Product 2 | Inorganic Phosphate (Pi) |

| Cofactor | Divalent cations (e.g., Mg²⁺) |

| Cellular Function | Nucleotide pool sanitation ("house-cleaning") |

Enzymology and Structural Biology of Inosine 5 Diphosphate Interacting Proteins

Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in cellular metabolism, catalyzing the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.govacs.orgnih.gov It performs the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgwikiwand.com This function positions IMPDH as a critical regulator of the intracellular guanine nucleotide pool, which is vital for DNA and RNA synthesis, signal transduction, and cellular proliferation. wikipedia.orgnih.gov

Catalytic Mechanism and Kinetic Characterization of IMPDH

The catalytic reaction of IMPDH is a complex process involving two distinct chemical transformations occurring within a single active site. wikipedia.orgnih.gov

Redox Reaction : The cycle begins with the binding of IMP, which involves a conformational change in the enzyme. nih.govacs.org A highly conserved cysteine residue in the active site (Cys331 in human IMPDH2) attacks the C2 position of IMP's purine (B94841) ring. wikipedia.orgnih.gov This is followed by a rapid hydride transfer from the C2 position to NAD+, generating NADH and forming a covalent enzyme-XMP intermediate, denoted as E-XMP*. wikipedia.orgnih.govwikiwand.com

Hydrolysis : Following the redox reaction, NADH dissociates from the enzyme. wikipedia.orgnih.gov This departure allows a mobile active-site flap to move a catalytic dyad of arginine and threonine residues into the now-vacant NAD binding site. wikipedia.orgacs.org The arginine residue is believed to function as a general base, activating a water molecule for a nucleophilic attack that hydrolyzes the E-XMP* intermediate, thereby releasing the final product, XMP. wikipedia.org

| Organism | Km (IMP, µM) | Km (NAD+, µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Homo sapiens (Type II) | 14 | 45 | 1.9 | researchgate.net |

| Tritrichomonas foetus | 10 | 100 | 7.0 | researchgate.net |

| Cryptosporidium parvum | 31 | 220 | 1.3 | researchgate.net |

| Trypanosoma brucei | 11.4 | 127.3 | 1.5 | researchgate.net |

Structural Basis of IMPDH Function: Oligomerization and Active Site Dynamics

The structure of IMPDH is fundamental to its catalytic activity and complex regulation. A monomeric unit of IMPDH has a molecular weight of approximately 55 kDa and consists of two primary domains: a catalytic domain and a regulatory Bateman domain, also known as a cystathionine-β-synthase (CBS) domain. wikipedia.orgnih.govportlandpress.com

The catalytic domain houses the active site where the conversion of IMP to XMP occurs. A key structural feature of this domain is a flexible "flap" that undergoes significant conformational changes during the catalytic cycle. nih.govnih.gov In an "open" conformation, the enzyme binds its substrates and facilitates the initial dehydrogenase reaction. acs.orgnih.gov Following NADH release, the flap closes over the active site, repositioning key residues to enable the subsequent hydrolysis step. acs.orgnih.gov

IMPDH enzymes exhibit a hierarchical oligomerization behavior. The monomers first assemble into stable tetramers. wikipedia.orgnih.gov These tetramers can then reversibly dimerize to form octamers, a process driven by the binding of nucleotides to the regulatory Bateman domains. nih.govportlandpress.comresearchgate.net Under conditions of high metabolic demand, these octamers can further polymerize end-on-end to form micron-scale filaments or cytoophidia. nih.govportlandpress.comresearchgate.net This higher-order assembly is a crucial regulatory mechanism, as it can desensitize the enzyme to feedback inhibition, allowing for sustained guanine nucleotide production. researchgate.netresearchgate.net

Allosteric Regulation of IMPDH Activity by Purine Nucleotides

The activity of IMPDH is exquisitely controlled by the intracellular balance of adenine (B156593) and guanine nucleotides, a process mediated by the regulatory Bateman domains. acs.orgresearchgate.netxray.cz The Bateman domain of each human IMPDH monomer contains three distinct allosteric binding sites for purine nucleotides. nih.govportlandpress.com

Site 1 : Shows a preference for ADP or ATP. portlandpress.com

Site 2 : Can bind either ADP/ATP or GDP/GTP. portlandpress.com

Site 3 : Binds exclusively to GDP or GTP. portlandpress.com

The binding of these nucleotides to the Bateman domains dictates the quaternary structure and, consequently, the activity of the IMPDH octamer. The binding of adenine nucleotides (ATP/ADP) promotes an "extended" and active conformation of the octamer. nih.govnih.gov In contrast, the binding of guanine nucleotides (GTP/GDP), which are the downstream products of the pathway, acts as a feedback inhibition signal. researchgate.net GTP binding, particularly at Site 3, induces a "compressed" and inhibited state of the octamer. nih.govportlandpress.com This compression forces an interaction between finger-like projections from opposing tetramers, which restricts the dynamic movements of the active site flap required for catalysis. nih.govresearchgate.net This allosteric mechanism allows the cell to precisely modulate the flux of purines into the guanine nucleotide pool in response to its metabolic state. researchgate.netresearchgate.net

Isoform-Specific Functions and Subcellular Localization of IMPDH

In humans, two distinct isoforms of IMPDH, designated IMPDH1 and IMPDH2, are encoded by separate genes. researchgate.netnih.gov These isoforms share a high degree of sequence similarity (84%) but exhibit different expression patterns and likely have distinct physiological roles. nih.gov

IMPDH1 is constitutively expressed at low levels in the majority of cell types. researchgate.net

IMPDH2 is the primary isoform and its expression is significantly upregulated in rapidly proliferating cells, including activated lymphocytes and various cancer cell lines. researchgate.netnih.gov Consequently, the regulation of cellular guanine nucleotide pools is predominantly attributed to the activity of IMPDH2. nih.gov

Beyond its canonical role in the cytosol, IMPDH has been observed in various subcellular compartments, suggesting it possesses non-canonical or "moonlighting" functions. The enzyme can translocate to the nucleus, a process that is particularly evident during the late S and G2 phases of the cell cycle and can be induced by metabolic stress. wikipedia.orgwikiwand.com In some organisms, nuclear IMPDH has been shown to act as a sequence-specific transcriptional repressor. wikipedia.orgwikiwand.com Furthermore, IMPDH has been found to associate with polyribosomes and nucleic acids, pointing to a potential role in the regulation of translation. nih.govacs.orgwikiwand.com

Nucleoside Diphosphate (B83284) Kinases (NDPKs)

Nucleoside diphosphate kinases are housekeeping enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates. They catalyze the reversible transfer of a terminal (γ) phosphate (B84403) group from a nucleoside triphosphate (NTP) donor, typically ATP, to a nucleoside diphosphate (NDP) acceptor. wikipedia.orgmdpi.com This reaction, crucial for generating the NTPs required for synthesis of RNA and DNA, proceeds via a ping-pong mechanism involving a phosphorylated histidine intermediate in the enzyme's active site. wikipedia.orgnih.gov

Structural Determinants of NDPK-Inosine 5'-Diphosphate Interactions

Nucleoside Diphosphate Kinases (NDPKs) are crucial enzymes responsible for catalyzing the transfer of terminal phosphates between nucleoside diphosphates (NDPs) and triphosphates (NTPs), thereby maintaining cellular NTP pools. youtube.com The interaction between NDPK and Inosine 5'-diphosphate (IDP) is defined by specific structural features within the enzyme's active site.

NMR studies of the human NDPK isoform NM23-H2 have shown that IDP binds to the Guanosine (B1672433) diphosphate-binding pocket with a dissociation constant (KD) of 5.0 ± 0.276 μM. nih.gov The binding is characterized by key interactions that stabilize the complex. The 9-inosinyl moiety of IDP is stacked over the phenyl ring of a Phenylalanine residue at position 60 (Phe60), which drives the inosine base into a trans-conformation. nih.gov Furthermore, an Arginine residue at position 88 (Arg88) forms hydrogen bonds with the terminal phosphate of IDP. This interaction restricts the rotation of the P-O-P bond in the pyrophosphate moiety, leading to an axial geometry. nih.gov

Calorimetric studies on NDPK from Dictyostelium discoideum provide thermodynamic insight into these interactions. The binding of various purine nucleoside diphosphates, including IDP, ADP, and GDP, results in similar Gibbs free energy changes (ΔG°), a phenomenon attributed to enthalpy-entropy compensation. nih.gov Specifically, the interaction with IDP is enthalpy-driven, indicating that the formation of favorable contacts like hydrogen bonds is the primary energetic force behind the binding. nih.gov These structural and thermodynamic determinants ensure efficient and specific recognition of IDP within the NDPK active site, facilitating its phosphorylation.

NUDIX Hydrolase Family Members and Inosine 5'-Diphosphate Catabolism

The NUDIX (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily comprises a diverse group of enzymes that catalyze the hydrolysis of various nucleoside diphosphate derivatives. researchgate.netnih.gov These enzymes share a conserved 23-amino acid sequence known as the Nudix box, which is integral to substrate binding and catalysis. nih.gov A key function of certain NUDIX family members is cellular "housecleaning," which involves the removal of non-canonical or potentially hazardous nucleotides from the cellular pool. nih.gov In this context, Inosine 5'-diphosphate (IDP) and its derivatives are recognized as important substrates for specific NUDIX hydrolases, which catabolize them to prevent their accumulation and potential interference with normal cellular processes. nih.govnih.gov

Specificity and Hydrolysis of Inosine 5'-Diphosphate by NUDT16

NUDT16, a member of the NUDIX hydrolase family, has been identified as a potent (deoxy)inosine diphosphatase. researchgate.netmdpi.com It plays a crucial role in sanitizing the nucleotide pool by hydrolyzing IDP and deoxyinosine diphosphate (dIDP) to their respective monophosphates, Inosine 5'-monophosphate (IMP) and deoxyinosine monophosphate (dIMP). researchgate.netnih.govyoutube.com The enzyme requires a divalent metal ion, such as Mg²⁺, for its catalytic activity. youtube.com

Kinetic studies have demonstrated the high specificity of NUDT16 for IDP and dIDP. Among 29 different nucleotides tested, NUDT16 exhibited the highest catalytic efficiency (kcat/Km) for these two substrates. mdpi.commdpi.com While it can also hydrolyze other purine nucleotides like ITP, dITP, GDP, and XDP, it does so less efficiently. nih.govmdpi.com The high affinity for IDP is underscored by a dissociation constant (Kd) below 100 nM. nih.gov This pronounced substrate preference highlights NUDT16's specialized role in controlling cellular levels of inosine diphosphates. mdpi.com Deficiency of NUDT16 leads to an accumulation of single-strand breaks in nuclear DNA and cell growth arrest, underscoring its importance in maintaining genomic integrity. nih.govmdpi.com

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| dIDP | 4.8 ± 0.6 | 1.5 ± 0.04 | 0.31 |

| IDP | 6.6 ± 0.6 | 1.8 ± 0.05 | 0.27 |

| dITP | 11.2 ± 1.2 | 1.3 ± 0.04 | 0.12 |

| ITP | 11.0 ± 1.1 | 1.0 ± 0.03 | 0.091 |

| dGDP | 11.5 ± 1.4 | 0.8 ± 0.03 | 0.070 |

| GDP | 13.5 ± 1.4 | 0.7 ± 0.02 | 0.052 |

| XDP | 14.0 ± 1.7 | 0.4 ± 0.01 | 0.029 |

Data adapted from Iyama T, et al. (2010). Nucleic Acids Research. mdpi.com

Structural Insights into NUDT16-Inosine 5'-Diphosphate Recognition

The structural basis for NUDT16's specificity for IDP has been elucidated through X-ray crystallography. nih.gov Human NUDT16 exists as a homodimer, and the formation of this dimer creates a positively charged trench that serves as the substrate-binding site. nih.gov The crystal structure of NUDT16 in complex with its product, IMP, reveals the critical determinants for substrate recognition. nih.gov

The specificity is largely dictated by the substituents at positions 2 and 6 on the purine ring of the substrate. nih.gov The presence of a carbonyl group at position 6, as found in inosine and guanosine, is a key feature for high-affinity binding and efficient catalysis. nih.gov This is contrasted with adenine-containing nucleotides, which lack a hydrogen-bond acceptor at this position and are thus poorer substrates. nih.gov Molecular docking studies further suggest that the nucleobase of strong substrates like IDP is stabilized by π-stacking interactions with a Histidine residue at position 24 (His24). nih.gov The enzyme accommodates the substrate in a rigid binding site, and upon hydrolysis, the release of the IMP product appears to be the rate-limiting step of the catalytic cycle. nih.gov Furthermore, NUDT16 activity is regulated by product inhibition, where the binding of IMP can prevent the hydrolysis of other substrates. nih.gov

Interactions of Inosine 5'-Diphosphate with Other Metabolic Enzymes

In addition to being a substrate for key enzymes in nucleotide metabolism, Inosine 5'-diphosphate also interacts with other enzymes, influencing their activity and function. These interactions highlight the broader role of IDP in cellular metabolic networks beyond its immediate role as a precursor for ITP or a product of ATP/GTP deamination.

Inosine 5'-Diphosphate Binding to Creatine (B1669601) Kinase

Creatine Kinase (CK) is a central enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphoryl group from phosphocreatine (B42189) to ADP to regenerate ATP. Studies using nuclear magnetic resonance (NMR) have investigated the binding of various nucleotides to the active site of creatine kinase. These experiments have shown that Inosine 5'-diphosphate binds to the same active site on the enzyme as adenosine (B11128) 5'-diphosphate (ADP), adenosine 5'-monophosphate (AMP), and adenosine 5'-triphosphate (ATP). The observation of a comparable nuclear Overhauser effect for the H-2 proton of IDP and ADP when in complex with creatine kinase indicates that the environment around the purine base is highly similar for both nucleotides, confirming a shared binding site.

Molecular and Cellular Roles of Inosine 5 Diphosphate Beyond Core Metabolism

Inosine (B1671953) 5'-Diphosphate in Cellular Signal Transduction Networks

Inosine 5'-diphosphate plays a role in cellular signal transduction, contributing to the complex network of molecular communication that governs cellular activities. As a nucleotide, it can influence pathways that are modulated by the balance of purine (B94841) nucleotides like ATP and GTP. nih.gov The metabolism of inosine nucleotides is closely linked to the regulation of signal transduction pathways, in part through the activity of IMPDH, which controls the production of guanine (B1146940) nucleotides essential for signaling. nih.govnih.gov IDP itself has been associated with various signal transduction cascades and has been shown to modulate the activity of ion channels, further highlighting its role in cellular communication.

The broader family of inositol (B14025) phosphates, which share structural similarities with the ribose-phosphate backbone of nucleotides, are well-established signaling molecules. For instance, inositol 1,4,5-trisphosphate (IP3) is a classic second messenger that triggers the release of intracellular calcium stores, a ubiquitous signaling mechanism. While distinct from IDP, the established roles of other phosphate-containing small molecules in signaling underscore the potential for IDP to participate in these intricate networks.

Regulation of Cell Proliferation and Growth by Inosine 5'-Diphosphate Metabolism

The metabolic pathways involving inosine nucleotides are critical for regulating cell proliferation and growth. Guanine nucleotide synthesis, which is dependent on the metabolism of inosine monophosphate, is essential for normal cell growth and function. nih.gov The enzyme IMPDH, which controls the rate-limiting step in this pathway, has been identified as a key player in cellular proliferation. nih.govaacrjournals.org Increased expression of the IMPDH gene has been observed in various tumor tissues and cell lines, suggesting a link between its activity and malignant transformation. aacrjournals.org

Inosine 5'-Monophosphate Dehydrogenase as a Regulator of p53-Dependent Processes

Research has established a significant link between IMPDH activity and the tumor suppressor protein p53. Reduced activity of IMPDH in response to wild-type p53 expression is considered essential for p53-dependent growth suppression. nih.govnih.gov Studies have shown that constitutive expression of IMPDH can prevent this p53-dependent growth suppression. nih.govnih.gov This suggests that IMPDH is a critical downstream target of p53 and that its repression is a necessary step for p53 to exert its growth-suppressive effects. nih.gov Therefore, IMPDH acts as a rate-determining factor in the p53-mediated regulation of cell growth. nih.govnih.gov The control of purine ribonucleotide metabolism by p53, through the regulation of IMPDH, appears to be a key mechanism by which it controls cell division signals. nih.govnih.gov

Formation and Functional Significance of IMPDH Macromolecular Assemblies in Cellular Response

IMPDH can undergo reversible polymerization to form macromolecular assemblies, such as filaments and cytoophidia. molbiolcell.orgnih.govnih.gov These structures are not static but are dynamic, forming in response to cellular conditions, such as the inhibition of guanine nucleotide synthesis. uthscsa.edu The formation of these assemblies is thought to play a role in regulating enzyme activity and metabolic homeostasis. molbiolcell.orgnih.gov For example, the polymerization of IMPDH can be triggered by inhibitors of purine biosynthesis. nih.gov

Unlike some other metabolic filaments that stabilize either an active or inactive conformation of an enzyme, IMPDH filaments can accommodate both catalytically active and inactive states. molbiolcell.org The equilibrium between these states is influenced by the availability of substrates and the balance of purine nucleotides. molbiolcell.org The formation of these higher-order structures may allow for cooperative transitions between different functional states of the enzyme. molbiolcell.org In certain cellular contexts, such as activated T lymphocytes, the formation of IMPDH filaments is associated with cell proliferation. uthscsa.edu

Table 1: Factors Influencing IMPDH Macromolecular Assembly

| Factor | Effect on IMPDH Assembly | Reference |

|---|---|---|

| ATP | Promotes octamer polymerization | molbiolcell.org |

| GTP | Promotes a compact, inactive conformation | molbiolcell.org |

| Purine Biosynthesis Inhibitors | Triggers polymerization | nih.gov |

| Depletion of Purine Precursors | Triggers polymerization | uthscsa.edu |

Inosine 5'-Diphosphate's Influence on Nucleic Acid Metabolism and Gene Expression

The metabolism of inosine nucleotides is fundamentally linked to nucleic acid metabolism by providing the necessary precursors for DNA and RNA synthesis. wikipedia.orgaacrjournals.org IMPDH plays a crucial role in this process by controlling the de novo synthesis of guanine nucleotides. wikipedia.org Beyond this foundational role, IDP and its related metabolites can directly influence gene expression through more specific mechanisms.

Disruption of G-Quadruplex Structures and Transcriptional Modulation by Inosine 5'-Diphosphate

Recent research has uncovered a direct role for Inosine 5'-diphosphate in the regulation of gene expression through its interaction with G-quadruplex structures. nih.gov G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in the promoter regions of some genes, including the c-MYC oncogene. nih.gov These structures can act as transcriptional repressors. nih.gov

It has been shown that the nucleoside diphosphate (B83284) kinase NM23-H2 can bind to and unfold the G-quadruplex in the c-MYC promoter, leading to an increase in c-MYC transcription. nih.gov Inosine 5'-diphosphate can act as a molecular decoy, binding to NM23-H2 and preventing its interaction with the G-quadruplex. nih.gov This leads to the stabilization of the G-quadruplex structure and a subsequent downregulation of c-MYC transcription. nih.gov This finding highlights a specific mechanism by which IDP can modulate the expression of a key proto-oncogene.

Table 2: Key Molecules in the Regulation of c-MYC Transcription by IDP

| Molecule | Role | Interaction | Outcome | Reference |

|---|---|---|---|---|

| c-MYC Promoter | Contains a G-quadruplex forming sequence | - | Forms a repressive G-quadruplex structure. | nih.gov |

| NM23-H2 | Nucleoside diphosphate kinase | Binds to and unwinds the G-quadruplex. | Increases c-MYC transcription. | nih.gov |

| Inosine 5'-diphosphate (IDP) | Molecular decoy | Binds to NM23-H2. | Prevents NM23-H2 from binding to the G-quadruplex, stabilizing the repressive structure and downregulating c-MYC transcription. | nih.gov |

Contribution of Inosine 5'-Diphosphate to DNA and RNA Homeostasis

The maintenance of proper DNA and RNA homeostasis is critical for cellular function, and the availability of nucleotides is a key factor in this process. Inosine, a component of IDP, is naturally found in certain RNA molecules, particularly transfer RNAs (tRNAs), where it plays a role in the proper translation of the genetic code. wikipedia.org The deamination of adenosine (B11128) to inosine in RNA is a form of RNA editing that can increase transcriptome diversity. nih.gov

The enzyme IMPDH, by controlling the guanine nucleotide pool, is essential for both DNA and RNA synthesis. wikipedia.org Furthermore, IMPDH has been shown to bind to single-stranded nucleic acids, suggesting a more direct, though not fully understood, role in processes like replication, transcription, or translation. nih.gov The balance of purine nucleotides, which is regulated by IMPDH, is therefore crucial for maintaining the integrity and proper functioning of the cellular nucleic acid pool.

Comparative and Evolutionary Aspects of Inosine 5 Diphosphate Metabolism

Inosine (B1671953) 5'-Diphosphate Pathways Across Biological Kingdoms

The metabolism of inosine nucleotides is centered around the de novo and salvage pathways of purine (B94841) biosynthesis. nih.govfrontiersin.org The de novo pathway builds purines from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. nih.govwikipedia.org In both pathways, inosine 5'-monophosphate (IMP) is a key precursor that can be converted to other essential purine nucleotides. nih.govnih.gov The enzyme inosine 5'-monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting IMP to xanthosine (B1684192) 5'-monophosphate (XMP). uniprot.orgwikipedia.org While IDP itself is not a direct product of this primary pathway, its metabolic flux is intrinsically linked to the regulation of IMP and other inosine phosphates.

Microbial Inosine 5'-Diphosphate Metabolism: Prokaryotic Models (Escherichia coli, Staphylococcus aureus)

In prokaryotes, the regulation of purine nucleotide pools is critical for rapid growth and adaptation.

Escherichia coli serves as a classic model for bacterial metabolism. In E. coli, IMPDH, encoded by the guaB gene, is a key regulator of the guanylate nucleotide pool. nih.gov The enzyme has been purified and shown to be composed of identical subunits. nih.govnih.gov The regulation of the guanylate nucleotide pool in E. coli involves a balance between the activities of IMPDH and GMP reductase (GMPR), which converts GMP back to IMP. nih.gov This cycle allows the cell to fine-tune the levels of adenine (B156593) and guanine nucleotides according to metabolic needs. Studies have also explored the production of inosine and IMP in genetically engineered E. coli strains, highlighting the importance of central carbon metabolism in supplying precursors for purine biosynthesis. researchgate.net

Staphylococcus aureus , a significant human pathogen, also relies on IMPDH for the de novo synthesis of guanine nucleotides, and this pathway is essential for its virulence. nih.govbrandeis.edu The gene encoding IMPDH (guaB) has been identified as a potential target for new antibiotics. nih.gov Research has focused on developing inhibitors of S. aureus IMPDH (SaIMPDH) with antibacterial activity. nih.govanl.gov Interestingly, some studies have shown that strains with catalytically inactive SaIMPDH still exhibit a degree of virulence, suggesting that the protein may have other functions beyond its enzymatic role in infection. nih.govbrandeis.edunih.gov

Key Features of IMPDH in Prokaryotic Models

| Organism | Gene | Key Regulatory Aspects | Significance |

|---|---|---|---|

| Escherichia coli | guaB | Part of a cycle with GMP reductase to balance guanylate and adenylate pools. nih.gov | A model for studying bacterial purine metabolism and for metabolic engineering of purine production. researchgate.net |

| Staphylococcus aureus | guaB | Essential for infection and virulence. nih.gov | A promising target for the development of novel antibiotics. nih.govbrandeis.edu |

Plant Inosine 5'-Diphosphate Biochemistry (Arabidopsis thaliana)

In plants, purine metabolism is vital for growth, development, and stress responses. While research on inosine 5'-diphosphate specifically is limited, the broader context of inositol (B14025) phosphate (B84403) metabolism in the model plant Arabidopsis thaliana provides insights into the roles of related compounds. Inositol polyphosphates, such as inositol 1,4,5-trisphosphate (InsP3), are key signaling molecules involved in responses to stimuli like mechanical wounding. nih.gov Plants possess enzymes like inositol polyphosphate 5-phosphatases (5PTases) that regulate the levels of these signaling molecules. nih.gov Although distinct from inosine nucleotides, the intricate regulation of these phosphate-containing compounds underscores the importance of nucleotide and nucleotide-sugar metabolism in plant physiology. The de novo and salvage pathways for purine biosynthesis are also present in plants and are crucial for producing the nucleotides required for nucleic acid synthesis and other metabolic processes. researchgate.net

Inosine 5'-Diphosphate in Metazoan Systems (Homo sapiens, Drosophila)

In multicellular animals, the pathways of purine metabolism are highly conserved and play critical roles in cell proliferation, differentiation, and function.

Homo sapiens express two isozymes of IMPDH, IMPDH1 and IMPDH2, which share 84% sequence similarity and have similar kinetic properties. wikipedia.org IMPDH1 is predominantly expressed in the spleen, retina, and peripheral blood leukocytes, while IMPDH2 is upregulated in proliferating cells and tumors. wikipedia.org This makes IMPDH a significant target for immunosuppressive and anti-cancer drugs. uniprot.org Mutations in the IMPDH1 gene are associated with retinal degenerative diseases like retinitis pigmentosa. uniprot.org The regulation of IMPDH activity is tightly linked to cell proliferation, and its inhibition can lead to the depletion of guanine nucleotides, thereby affecting DNA and RNA synthesis. nih.gov In addition to its catalytic role, human IMPDH has been shown to bind to single-stranded nucleic acids, suggesting a potential role in DNA replication or transcription. nih.gov

Phylogenetic Analysis and Evolutionary Conservation of Inosine 5'-Monophosphate Dehydrogenase

Inosine 5'-monophosphate dehydrogenase (IMPDH) is an evolutionarily conserved enzyme found in all three domains of life. researchgate.net Phylogenetic analysis reveals that IMPDH is closely related to GMP reductase (GMPR), another enzyme in the purine nucleotide pathway. researchgate.net These two enzymes likely evolved from a common ancestor and share a similar structural fold and catalytic residues. researchgate.net

Key catalytic residues in IMPDH are highly conserved across species, including the catalytic cysteine. nih.gov However, there is also surprising divergence in some residues that are important for function. nih.gov The enzyme's structure typically consists of a catalytic domain and a subdomain composed of two cystathionine (B15957) beta-synthase (CBS) domains. nih.govpasteur.fr This CBS subdomain is highly conserved but its function is still being fully elucidated, though it is known to be involved in regulating enzyme activity. nih.gov

Comparative analysis of IMPDH protein sequences across various eukaryotic species, from fungi to mammals, shows that many regions of the enzyme's catalytic domains are highly conserved. researchgate.net This high degree of conservation underscores the fundamental importance of this enzyme in cellular metabolism.

Conservation of Key IMPDH Features

| Feature | Degree of Conservation | Functional Significance |

|---|---|---|

| Catalytic Cysteine Residue | Completely Conserved nih.gov | Essential for the dehydrogenase reaction. nih.gov |

| IMP Binding Site Residues | Highly Conserved nih.gov | Ensures proper substrate recognition and binding. nih.gov |

| CBS Subdomain | Highly Conserved nih.gov | Involved in allosteric regulation and potentially other functions. nih.govpasteur.fr |

Adaptation and Diversity in Nucleotide Salvage and Biosynthesis Pathways

Cells have two main pathways for producing nucleotides: de novo synthesis and salvage pathways. frontiersin.orgfiveable.me The de novo pathway synthesizes nucleotides from simple precursors and is energetically expensive. nih.gov The salvage pathway recycles pre-existing bases and nucleosides and is more energy-efficient. nih.govresearchgate.net

The relative importance of these two pathways varies depending on the cell type and its metabolic state. Proliferating cells, such as those in tumors, often rely more heavily on de novo synthesis to meet the high demand for nucleotides for DNA replication. nih.govresearchgate.net In contrast, differentiated, non-proliferating tissues tend to favor the salvage pathway. nih.gov In the nervous system, for instance, there is a greater reliance on salvage pathways to maintain nucleotide pools. nih.gov

The diversity of these pathways is also evident in their regulation and the specific enzymes involved in different organisms. researchgate.net For example, the salvage of purine bases in plants involves a variety of nucleoside kinases and phosphotransferases. researchgate.net The adaptation of these pathways is crucial for organisms to respond to different environmental conditions and metabolic needs. The ability to switch between de novo and salvage pathways provides metabolic flexibility and ensures a steady supply of nucleotides for essential cellular processes.

Advanced Methodologies for Research on Inosine 5 Diphosphate

Analytical Techniques for Inosine (B1671953) 5'-Diphosphate Quantification and Metabolite Profiling

Accurate quantification and profiling of IDP and related metabolites are fundamental to understanding its metabolic context. High-resolution separation techniques are paramount for distinguishing IDP from a myriad of structurally similar nucleotides.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust method for the separation and quantification of nucleotides. The technique is frequently applied to measure the activity of enzymes involved in nucleotide metabolism, such as inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the oxidation of Inosine Monophosphate (IMP). nih.govbioanalysis-zone.com These methods can be adapted for the direct measurement of IDP. For instance, an HPLC assay developed for IMPDH activity demonstrated high accuracy and precision, which are critical benchmarks for any nucleotide quantification method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for metabolomics. dtu.dk This method allows for the precise measurement of IDP even at low concentrations in complex biological samples like peripheral blood mononuclear cells (PBMCs). researchgate.net In a typical LC-MS/MS workflow, IDP is first separated from other metabolites on a chromatography column and then ionized and detected by a mass spectrometer. The use of stable isotope-labeled internal standards helps to correct for matrix effects and ensures high accuracy. researchgate.net Validation of such methods demonstrates excellent linearity and precision, often with coefficients of determination (R²) greater than 0.99. researchgate.net

Table 1: Example Parameters for LC-MS/MS Nucleotide Analysis

| Parameter | Description | Example from Literature |

|---|---|---|

| Chromatography | Separation technique based on partitioning between mobile and stationary phases. | Reversed-phase or HILIC columns are commonly used for polar metabolites like nucleotides. mdpi.com |

| Mobile Phase | Solvent that moves the analyte through the column. | Typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.communi.cz |

| Ionization Source | Method for creating ions from analyte molecules. | Electrospray ionization (ESI) is standard for polar molecules like IDP. researchgate.netmassbank.eu |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Triple quadrupole (QqQ) or Time-of-Flight (TOF) analyzers are frequently used. mdpi.commassbank.eu |

| Linearity Range | The concentration range over which the method is accurate. | Demonstrated for related nucleotides over ranges such as 0.25-80 µM. researchgate.net |

| Precision | Measure of the repeatability of the method. | Between-day and within-day assay precisions are typically within ±15%. researchgate.net |

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are powerful alternatives for separating charged molecules like nucleotides. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is governed by their charge-to-mass ratio. researchgate.net This method can effectively resolve complex mixtures of nucleotide mono-, di-, and triphosphates. nih.gov The migration order can be predicted, with monophosphates generally migrating faster than triphosphates, which in turn precede diphosphates like IDP. nih.gov High-voltage electrophoresis has also been successfully used to separate IMP from its metabolic products, demonstrating the technique's utility in enzymatic assays with high reproducibility and sensitivity. nih.gov

Spectroscopic Approaches for Structural and Binding Studies of Inosine 5'-Diphosphate

Spectroscopic methods provide invaluable information about the molecular structure of IDP, its conformation in solution, and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformation of molecules in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, can be used to probe the structure of IDP. nih.govnih.gov By analyzing chemical shifts and coupling constants, it is possible to deduce the conformation of the ribose ring and the orientation of the phosphate (B84403) groups. nih.gov While detailed conformational studies specific to free IDP are not extensively published, the methodology has been established through the analysis of other nucleotides, such as guanosine (B1672433) 5'-diphosphate, 3'-diphosphate, and inosine-containing RNA duplexes. nih.govscispace.com These studies confirm NMR's capability to provide detailed insights into the molecular conformation of purine (B94841) nucleotides. nih.gov

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification and structural characterization of IDP. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent IDP ion to produce a characteristic pattern of product ions, which serves as a molecular fingerprint. mdpi.commassbank.eu This fragmentation pattern helps confirm the identity of the purine base, the ribose sugar, and the diphosphate (B83284) group. researchgate.net During analysis, nucleotides can form adducts with cations like sodium and potassium, which can complicate mass spectra. google.com Mass spectrometry is critical for identifying these adducts and ensuring accurate data interpretation. google.com

Table 2: Characteristic Ions in Mass Spectrometry of Inosine Nucleotides

| Ion Type | Description | Typical Observation |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion. | Primary ion observed in positive ion mode ESI for IDP (m/z 429.31). massbank.eu |

| [M-H]⁻ | Deprotonated molecular ion. | Primary ion observed in negative ion mode ESI. |

| Fragment Ions | Result from the cleavage of bonds in the parent ion during MS/MS. | Characteristic fragments include ions corresponding to the inosine base (m/z ~137) and loss of phosphate groups. massbank.eu |

| Adduct Ions | Molecular ion complexed with cations. | Common adducts include [M+Na]⁺ and [M+K]⁺. |

Structural Biology Methods: X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complexes

Visualizing the precise interactions between IDP and its target enzymes is crucial for understanding its biological function and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.

X-ray crystallography can determine the atomic-resolution three-dimensional structure of enzyme-ligand complexes. mdpi.com This technique has been instrumental in elucidating the binding mode of the related nucleotide, IMP, to its target enzyme, IMPDH. nih.govpnas.org In these studies, crystals of the enzyme are grown and soaked with the ligand. biologiachile.cl X-ray diffraction patterns from the crystal are then used to calculate an electron density map, from which the positions of all atoms in the protein and the bound ligand can be modeled. biologiachile.cl These structures reveal critical details, such as the covalent adduct formed between an active site cysteine and the purine ring of an IMP analog, and the network of hydrogen bonds and stacking interactions that stabilize the ligand in the active site. nih.govpnas.org This information is invaluable for designing specific inhibitors.

Table 3: Examples of Inosine Nucleotide-Enzyme Complex Structures by X-ray Crystallography

| Enzyme | Ligand | Resolution (Å) | Key Findings | PDB ID |

|---|---|---|---|---|

| Human IMPDH Type II | 6-Cl-IMP (IMP analog) & SAD (NAD analog) | 2.9 | Revealed covalent adduct with Cys-331 and the dinucleotide binding at the monomer-monomer interface. pnas.org | 1NF7 |

| Saccharomyces cerevisiae IMP Phosphatase | Inosine Monophosphate (IMP) | N/A | Identified the IMP-binding site and conformational changes upon ligand binding. malariaworld.org | N/A |

| Tritrichomonas foetus IMPDH | Xanthosine (B1684192) Monophosphate (XMP) | N/A | Provided structural information on product binding. pnas.org | N/A |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large, dynamic, or heterogeneous protein complexes that are often resistant to crystallization. nih.gov In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are recorded with an electron microscope. nih.gov These images are then computationally averaged to generate a high-resolution 3D reconstruction. frontiersin.org Cryo-EM is particularly well-suited for studying the conformational changes that occur in enzymes upon nucleotide binding and hydrolysis. elifesciences.org While specific cryo-EM structures of IDP-bound enzymes are not yet prevalent, the method has been successfully used to map the binding of other small-molecule ligands and nucleotides (like GTP and GDP) to metabolic enzymes, demonstrating its immense potential for elucidating the structural basis of IDP-mediated biological processes. nih.govelifesciences.org

Biochemical and Enzymatic Assays for Inosine 5'-Monophosphate Dehydrogenase Activity

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). Given that IDP is an intermediate in the subsequent conversion of IMP to guanosine triphosphate (GTP), assays for IMPDH activity are fundamental to understanding the flux through this pathway. A variety of biochemical and enzymatic assays have been developed to quantify IMPDH activity, each with distinct principles and applications.

Spectrophotometric assays are the most common methods for measuring IMPDH activity. These assays continuously monitor the production of NADH, a product of the IMPDH-catalyzed reaction, which absorbs light at 340 nm. researchgate.netnih.gov The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. This method is widely used for high-throughput screening of potential IMPDH inhibitors. researchgate.net

Another approach involves the use of a coupled enzymatic reaction where the NADH produced reduces a tetrazolium salt, such as INT, into a colored formazan (B1609692) product. scbt.comnih.gov The intensity of the resulting color, which can be measured spectrophotometrically at a different wavelength, correlates with IMPDH activity. scbt.comnih.gov This method can enhance the signal and is also suitable for screening applications. scbt.com

Fluorescence-based assays offer higher sensitivity. These methods capitalize on the natural fluorescence of NADH. elifesciences.org By measuring the increase in fluorescence emission, researchers can quantify IMPDH activity with greater precision, which is particularly useful when working with low enzyme concentrations. elifesciences.org

Chromatographic methods, such as high-performance liquid chromatography (HPLC), provide a direct and highly accurate way to measure IMPDH activity. researchgate.net These assays quantify the formation of the product, XMP, or the consumption of the substrate, IMP, over time. researchgate.net While more time-consuming than continuous spectrophotometric assays, HPLC methods are invaluable for detailed kinetic studies and for validating the results from other assay types. researchgate.net

The table below summarizes the key features of these common IMPDH activity assays.

| Assay Type | Principle | Measurement | Key Advantages | Common Applications |

| Direct Spectrophotometry | Monitors the increase in absorbance due to the formation of NADH. researchgate.netnih.gov | Change in absorbance at 340 nm over time. researchgate.net | Simple, continuous, suitable for high-throughput screening. researchgate.net | Enzyme kinetics, inhibitor screening. researchgate.net |

| Coupled Colorimetric Assay | NADH produced reduces a tetrazolium salt (e.g., INT) to a colored formazan. scbt.comnih.gov | Increase in absorbance of the formazan product. scbt.com | Signal amplification, high-throughput compatible. scbt.comnih.gov | Drug screening and design. scbt.com |

| Fluorescence Assay | Measures the intrinsic fluorescence of the NADH product. elifesciences.org | Increase in fluorescence emission over time. elifesciences.org | High sensitivity, suitable for low enzyme concentrations. elifesciences.org | Quantitative analysis of enzyme activity. elifesciences.org |

| HPLC-Based Assay | Chromatographic separation and quantification of substrate (IMP) and product (XMP). researchgate.net | Direct measurement of substrate consumption or product formation. researchgate.net | High accuracy and specificity, direct measurement. researchgate.net | Detailed kinetic analysis, validation of other assays. researchgate.net |

These assays are instrumental in drug discovery, particularly for screening inhibitors of IMPDH, which is a target for immunosuppressive, antiviral, and anticancer therapies. nih.govwikipedia.org

Molecular Biology and Genetic Engineering Techniques in Pathway Elucidation

Molecular biology and genetic engineering provide powerful tools to elucidate the metabolic pathways involving inosine nucleotides and to manipulate them for biotechnological purposes. Techniques such as gene knockout, overexpression, site-directed mutagenesis, and CRISPR-based genome editing have been pivotal in advancing our understanding of the regulation and flux of the purine biosynthetic pathway.

Gene Knockout and Overexpression:

The targeted deletion (knockout) or increased expression (overexpression) of genes encoding enzymes in the purine pathway allows researchers to study the function of these enzymes and the consequences of their absence or abundance. For instance, in the bacterium Corynebacterium glutamicum, blocking the pathways that convert IMP to AMP and GMP by deleting the corresponding enzyme-encoding genes led to a significant, 45-fold increase in the intracellular pool of IMP. scbt.comnih.gov This demonstrates the critical role of these enzymes in controlling IMP levels. Conversely, overexpressing key enzymes in a pathway can enhance the production of a desired metabolite. These approaches are central to metabolic engineering efforts aimed at the industrial production of nucleotides. scbt.com

Site-Directed Mutagenesis:

Site-directed mutagenesis allows for the introduction of specific changes to the DNA sequence of a gene, resulting in corresponding changes in the amino acid sequence of the encoded protein. acs.org This technique has been extensively used to study the structure-function relationships of IMPDH. nih.gov By mutating specific amino acid residues in the active site or in regulatory domains, researchers can identify their roles in substrate binding, catalysis, and allosteric regulation. For example, mutating the active site nucleophile C331A in human type II IMPDH was shown to abolish enzyme activity, confirming its essential role in the catalytic mechanism. nih.gov

CRISPR-Based Technologies:

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and its associated protein Cas9 has revolutionized genome editing. nih.govnih.gov This system allows for precise and efficient targeted gene knockout, insertion, and replacement. nih.govnih.gov In the context of metabolic engineering, CRISPR/Cas9 can be used to systematically disrupt or modify genes in the purine pathway to identify bottlenecks and regulatory points. researchgate.net Furthermore, a modified version of this system, known as CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9), can be used to reversibly suppress the expression of specific genes. nih.gov This allows for the controlled downregulation of competing metabolic pathways to channel metabolic flux towards the synthesis of desired products like IMP. CRISPR-based tools are now available for the targeted knockout or activation of IMPDH genes, providing a powerful approach to modulate this key enzymatic step. scbt.com

The following table summarizes these molecular biology techniques and their applications in the study of the inosine 5'-monophosphate pathway.

| Technique | Description | Application in Pathway Elucidation | Example Findings |

| Gene Knockout | Complete removal or inactivation of a specific gene. | Determining the function of an enzyme in a pathway by observing the effect of its absence. | Deletion of genes for enzymes converting IMP to AMP and GMP in C. glutamicum resulted in a 45-fold increase in intracellular IMP. scbt.comnih.gov |

| Gene Overexpression | Increasing the expression level of a specific gene to produce more of the corresponding enzyme. | Identifying rate-limiting steps and enhancing metabolic flux towards a desired product. | Used in metabolic engineering to increase the production of valuable metabolites. researchgate.net |

| Site-Directed Mutagenesis | Introducing specific, targeted mutations into a gene's DNA sequence. acs.org | Investigating the role of specific amino acids in enzyme structure, catalysis, and regulation. nih.gov | Mutation of active site residues in human IMPDH identified key amino acids essential for catalytic activity. nih.gov |

| CRISPR/Cas9 Genome Editing | A versatile system for precise gene knockout, insertion, or modification at targeted genomic locations. nih.govnih.gov | Systematically analyzing gene function and engineering metabolic pathways for improved production. researchgate.net | Combined use of CRISPR and CRISPRi to engineer E. coli for enhanced biosynthesis of chemicals by knocking out competing pathways. |

| CRISPR Interference (CRISPRi) | A modified CRISPR system that uses a deactivated Cas9 to bind to DNA and block transcription, thereby suppressing gene expression. nih.gov | Reversibly downregulating genes to study their impact on metabolic flux and to redirect metabolic pathways. | Simultaneous suppression of competing genes in E. coli using CRISPRi enhanced the titer of a target biosynthetic product. |

These advanced methodologies are indispensable for a deeper understanding of the intricate network of reactions that govern the metabolism of inosine 5'-diphosphate and for harnessing this knowledge for biotechnological and therapeutic applications.

Future Research Directions and Emerging Paradigms in Inosine 5 Diphosphate Studies

Rational Design of Novel Inhibitors Targeting Inosine (B1671953) 5'-Monophosphate Dehydrogenase

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org This makes it a critical control point in cellular proliferation, particularly in lymphocytes, which are highly dependent on the de novo pathway. researchgate.net Consequently, IMPDH has become a significant target for immunosuppressive, antiviral, and anticancer therapies. wikipedia.orgacs.orgnih.gov

Future research is focused on the rational, structure-based design of novel IMPDH inhibitors to improve potency, selectivity, and reduce off-target effects. The elucidation of IMPDH's crystal structure has been pivotal, revealing key binding sites and conformational changes that occur during catalysis. researchgate.netresearchgate.net This structural information fuels an iterative drug design process, as exemplified by the development of potent, uncompetitive inhibitors like VX-497 (Merimepodib), which binds to the enzyme-substrate complex. acs.orgresearchgate.net

Current strategies for inhibitor design are diversifying beyond targeting the IMP substrate or NAD+ cofactor binding sites. nih.gov A promising frontier is the targeting of allosteric sites, which can offer greater isoform selectivity. Humans have two IMPDH isoforms, type I (constitutively expressed) and type II (upregulated in proliferating cells). researchgate.net Many current drugs, like mycophenolic acid (MPA), show limited selectivity, which can lead to adverse effects. researchgate.netnih.gov Recent studies have identified unique, druggable sites, such as a conserved cysteine residue (Cys140) in the non-catalytic Bateman domain of IMPDH2. nih.gov Small molecules like sappanone A have been shown to selectively target this site, inducing an allosteric inhibition of IMPDH2 activity and presenting a new avenue for developing anti-inflammatory agents with potentially fewer side effects. nih.gov

| Inhibitor | Type | Target Site | Key Characteristics |

|---|---|---|---|

| Mycophenolic Acid (MPA) | Uncompetitive, Reversible | NAD+ cofactor site | Active metabolite of mycophenolate mofetil; potent immunosuppressant with greater affinity for type II IMPDH. researchgate.netresearchgate.net |

| VX-497 (Merimepodib) | Uncompetitive, Reversible | Binds enzyme-substrate complex | Developed through structure-based design; potent immunosuppressive and antiviral agent. researchgate.net |

| Ribavirin Monophosphate | Competitive | IMP substrate site | Active metabolite of the antiviral agent ribavirin; acts as a substrate mimic. researchgate.net |

| Sappanone A (SA) | Allosteric, Covalent | Cys140 in Bateman Domain | Selectively inhibits IMPDH2 over IMPDH1; demonstrates anti-neuroinflammatory effects. nih.gov |

Exploration of Uncharacterized Inosine 5'-Diphosphate Metabolic or Salvage Pathways

The cellular pool of purine (B94841) nucleotides is maintained by two main routes: the de novo synthesis pathway and salvage pathways. nih.gov The de novo pathway is an energy-intensive process that builds the purine ring from simpler precursors, culminating in the synthesis of IMP. nih.gov Salvage pathways are less costly, recycling purine bases like hypoxanthine (B114508) and guanine from nucleotide degradation. nih.gov IMP is the central precursor for both adenine (B156593) and guanine nucleotides, placing it at a vital crossroads. wikipedia.org

While the pathways leading to IMP are well-documented, the specific metabolic fates of IDP itself remain less characterized. It is primarily understood as the product of IMP phosphorylation by a nucleoside monophosphate kinase and the substrate for a nucleoside diphosphate (B83284) kinase (NDK) to form ITP. However, the potential for other, uncharacterized pathways involving IDP exists. Future research will likely focus on identifying novel enzymes that may use IDP as a substrate or produce it through alternative reactions. For instance, the reversibility of kinase reactions or the action of specific phosphatases could dynamically regulate IDP levels in ways not currently appreciated.

Furthermore, the purine nucleotide cycle, which involves the interconversion of AMP and IMP, plays a significant role in cellular energy metabolism, particularly in muscle tissue. wpmucdn.com Investigating whether a similar cycle or shunt exists at the diphosphate level (i.e., involving IDP and ADP/GDP) could reveal new layers of metabolic regulation. The discovery of unexpected metabolic precursors for purine synthesis in vivo, such as the finding that inosine is a more effective precursor than hypoxanthine, underscores that our understanding of purine metabolism is incomplete and warrants further exploration. nih.gov

Systems-Level Understanding of Inosine 5'-Diphosphate Networks through Omics Integration

A comprehensive understanding of IDP's role in the cell requires moving beyond single-pathway analysis to a systems-level perspective. The integration of multiple high-throughput "omics" technologies—such as metabolomics, transcriptomics, proteomics, and genomics—is essential for constructing a holistic view of the complex networks in which IDP participates. mdpi.comarxiv.org

Metabolomics studies have already begun to highlight the importance of the IMP/IDP metabolic node. For example, analysis of adipose tissue revealed that IMP metabolism is significantly altered during adipocyte browning, a process that enhances thermogenesis. kyoto-u.ac.jpkyoto-u.ac.jpnih.gov Inhibition of IMPDH with mycophenolic acid was shown to increase the expression of Ucp-1, a key marker of browning, suggesting that modulating the IMP pool can have profound systemic effects on energy metabolism. kyoto-u.ac.jpnih.gov

The next frontier is the causal integration of multi-omics data. scispace.com By combining metabolomic profiles with transcriptomic and proteomic data, researchers can build detailed network models. mdpi.com These models can reveal how changes in gene expression or protein levels—due to disease, environmental stimuli, or drug treatment—propagate through the network to alter metabolic fluxes and the concentration of key metabolites like IDP. This integrated approach can help identify novel biomarkers, uncover previously unknown interactions between purine metabolism and other cellular processes, and design more effective therapeutic strategies. mdpi.com

| Omics Approach | Application to IDP Network Analysis |

|---|---|

| Metabolomics | Directly quantifies levels of IDP and related purine metabolites (IMP, ITP, hypoxanthine) to assess the state of the pathway. nih.gov |

| Transcriptomics | Measures the mRNA expression levels of genes encoding enzymes in purine metabolism (e.g., IMPDH, HPRT1) to identify regulatory changes. researchgate.net |

| Proteomics | Quantifies the protein levels of metabolic enzymes and interacting proteins, revealing post-transcriptional regulation and protein-protein interactions. mdpi.com |

| Multi-Omics Integration | Combines these datasets to build comprehensive, predictive models of the IDP network, linking genetic regulation to metabolic output and cellular phenotype. arxiv.org |

Development of Advanced Computational Models for Inosine 5'-Diphosphate Metabolism and Signaling

To manage the complexity of the biological data generated by omics technologies, the development of advanced computational models is indispensable. Constraint-based modeling and other systems biology approaches allow for the simulation of metabolic networks on a genome scale. researchgate.net These models can predict metabolic fluxes and cellular responses to various perturbations, providing a powerful tool for hypothesis generation and testing. pnas.org

For IDP, future computational efforts will focus on creating more detailed and dynamic models of purine metabolism. This involves moving from steady-state models to kinetic models that incorporate enzyme parameters, substrate concentrations, and regulatory interactions to simulate the behavior of the network over time. Such models could predict how IMPDH inhibition, for example, not only depletes guanine nucleotides but also causes a buildup of IMP and IDP, and what the downstream consequences of this accumulation might be.

Furthermore, computational models are crucial for understanding the signaling roles of purines. The purinergic signaling system involves a complex array of receptors that respond to extracellular nucleotides like ATP and adenosine (B11128). nih.govwikipedia.org While IDP is not a classical signaling molecule in this system, its intracellular concentration can influence the pools of other purine nucleotides that are. Advanced models can integrate metabolic pathways with signaling cascades to explore the crosstalk between cellular energy status, nucleotide synthesis, and purinergic receptor activation. nih.gov These integrated models will be essential for predicting the effects of drugs that target purine metabolism on cellular signaling networks.

Unraveling the Full Spectrum of Inosine 5'-Diphosphate's Molecular and Cellular Roles

Perhaps the most exciting future direction is the exploration of non-canonical roles for IDP that extend beyond its function as a metabolic intermediate. A landmark study revealed that IDP can act as a "molecular decoy" to regulate the activity of the enzyme Nucleoside Diphosphate Kinase (NM23-H2). nih.gov NM23-H2 is known to bind and unfold a G-quadruplex structure in the promoter of the c-MYC oncogene, thereby promoting its transcription. The research demonstrated that IDP binds specifically to the guanosine (B1672433) diphosphate-binding pocket of NM23-H2. nih.gov This interaction prevents NM23-H2 from unfolding the G-quadruplex, leading to the silencing of c-MYC transcription and subsequent cell cycle arrest. nih.gov This discovery positions IDP as a key endogenous regulator of a major oncogene.

This finding opens up the possibility that IDP and other purine intermediates may have numerous "moonlighting" functions as signaling molecules or allosteric regulators of proteins not directly involved in their metabolism. The enzymes within the pathway may also have additional roles; for instance, IMPDH has been shown to bind to single-stranded nucleic acids in both the nucleus and cytoplasm, suggesting a previously unknown role in processes like replication or translation. brandeis.edu

Future research must aim to systematically identify the protein interaction partners of IDP and related metabolites. Unraveling this broader spectrum of molecular and cellular roles will be critical to fully appreciating the importance of maintaining homeostasis within the purine metabolic network and could provide novel therapeutic targets for a wide range of diseases, from cancer to metabolic disorders. nih.govnih.gov

| Molecular/Cellular Role | Description | Key Protein Target |

|---|---|---|

| Metabolic Intermediate | Serves as a precursor in the phosphorylation pathway from IMP to ITP. | Nucleoside Monophosphate Kinases, Nucleoside Diphosphate Kinases |

| Transcriptional Regulation | Acts as a molecular decoy, binding to NM23-H2 to prevent it from activating c-MYC transcription. nih.gov | NM23-H2 (Nucleoside Diphosphate Kinase) |